2-(Bromomethyl)-4-iodo-1-(trifluoromethyl)benzene
Description
2-(Bromomethyl)-4-iodo-1-(trifluoromethyl)benzene (CAS 702641-06-3) is a halogenated aromatic compound featuring a benzene ring substituted with a bromomethyl (–CH₂Br) group at position 2, an iodine atom at position 4, and a trifluoromethyl (–CF₃) group at position 1. Its molecular formula is C₈H₅BrF₃I, with a molecular weight of 364.94 g/mol. This compound is also known as 2-Iodo-5-(trifluoromethyl)benzyl bromide and is utilized in pharmaceutical intermediates, such as in the synthesis of anacetrapib precursors . The trifluoromethyl group imparts strong electron-withdrawing effects, influencing reactivity in substitution or coupling reactions, while the iodine atom may serve as a heavy halogen for specialized applications like radiolabeling or cross-coupling chemistry .
Properties
IUPAC Name |
2-(bromomethyl)-4-iodo-1-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3I/c9-4-5-3-6(13)1-2-7(5)8(10,11)12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXCBZJKBGFVGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CBr)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-iodo-1-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzene derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-iodo-1-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the iodo group is replaced by a different aryl or vinyl group in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The bromomethyl group can be oxidized to a carboxylic acid or reduced to a methyl group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Suzuki-Miyaura Coupling: Typical reagents include arylboronic acids, palladium catalysts, and bases such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Major Products Formed
Substitution: Products include azides, nitriles, and thioethers.
Coupling: Products are typically biaryl compounds.
Oxidation: Products include carboxylic acids.
Reduction: Products include methyl-substituted benzene derivatives.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research has indicated that compounds containing halogenated aromatic structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 2-(Bromomethyl)-4-iodo-1-(trifluoromethyl)benzene can be effective against various fungal strains due to their ability to disrupt cellular membranes .
2. Pharmaceutical Intermediates
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethyl and bromomethyl functionalities allow for further modifications that can enhance biological activity or selectivity in drug design. For example, derivatives have been explored for their potential as anti-cancer agents .
Case Study 1: Synthesis of Antifungal Agents
A series of antifungal agents were synthesized using this compound as a starting material. The resulting compounds demonstrated varying degrees of efficacy against Candida species, highlighting the importance of halogen substitution in enhancing biological activity .
Case Study 2: Development of Bispecific Antagonists
In a study focused on retinol binding protein antagonists, this compound was utilized to create bispecific antagonists. The structural modifications allowed for improved binding affinities, demonstrating its versatility in medicinal chemistry applications .
Material Science Applications
1. Polymer Chemistry
The incorporation of halogenated compounds like this compound into polymer matrices has been investigated for creating materials with enhanced thermal stability and chemical resistance. The trifluoromethyl group contributes to lower surface energy, making these polymers suitable for applications in coatings and adhesives .
2. Organic Electronics
Research into organic electronic materials has identified this compound as a potential building block for organic semiconductors. Its unique electronic properties may contribute to improved charge transport characteristics in organic light-emitting diodes (OLEDs) and photovoltaic devices .
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-iodo-1-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the bromomethyl and iodo groups act as reactive sites for nucleophilic substitution and coupling reactions. The trifluoromethyl group can influence the electronic properties of the molecule, making it more reactive or stabilizing certain intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related bromomethyl-substituted benzene derivatives with varying halogens and substituent patterns. Key differences in reactivity, physical properties, and applications are highlighted below.
Table 1: Structural and Functional Comparison
Key Differences
The electron-withdrawing –CF₃ group at position 1 stabilizes negative charge buildup during nucleophilic substitution, making the bromomethyl group more reactive than in non-fluorinated analogs .
2-(Bromomethyl)-1,4-bis(trifluoromethyl)benzene (CAS 302911-98-4) exhibits increased steric hindrance due to dual –CF₃ groups, limiting its use in bulky reaction systems .
Physical Properties :
- The iodine substituent increases molecular weight (364.94 g/mol vs. 273.48 g/mol for chlorine analog CAS 237761-77-2), affecting solubility and melting points .
- Chlorine analogs (e.g., CAS 237761-77-2) are more cost-effective for large-scale synthesis but lack iodine’s leaving-group efficiency .
Applications :
- The target compound is critical in synthesizing anacetrapib intermediates due to iodine’s role in regioselective coupling .
- 2-(Bromomethyl)-4-chloro-1-(trifluoromethyl)benzene (CAS 261763-24-0) is tailored for chlorinated aromatic systems in agrochemicals .
Research Findings and Trends
- Reactivity Trends: Iodine-substituted derivatives show superior performance in palladium-catalyzed cross-coupling reactions compared to chlorine or non-halogenated analogs .
- Thermodynamic Stability : Trifluoromethyl groups at position 1 enhance thermal stability, as evidenced by higher decomposition temperatures in analogs like CAS 302911-98-4 .
- Synthetic Challenges : The steric bulk of –CF₃ and –CH₂Br in 2-(Bromomethyl)-1,4-bis(trifluoromethyl)benzene complicates purification, requiring advanced techniques like flash chromatography .
Biological Activity
2-(Bromomethyl)-4-iodo-1-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique structure of this compound, characterized by the presence of bromine, iodine, and trifluoromethyl groups, suggests various interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C8H6BrF3I, with a molecular weight of approximately 319.94 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H6BrF3I |
| Molecular Weight | 319.94 g/mol |
| Appearance | White to off-white powder |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance metabolic stability and modulate protein-ligand interactions.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: It may interact with cell surface receptors, influencing signal transduction pathways.
Structure-Activity Relationships (SAR)
Research indicates that the positioning of halogen substituents significantly affects the biological activity of similar compounds. For instance, the introduction of a trifluoromethyl group at the para position relative to other substituents has been shown to enhance antiproliferative activity against cancer cell lines.
| Compound | Biological Activity |
|---|---|
| This compound | Potential enzyme inhibitor and receptor modulator |
| Related Trifluoromethyl Compounds | Known for antiproliferative effects in cancer models |
Case Studies
A study published in 2024 explored related compounds that share structural similarities with this compound. These studies demonstrated significant antiproliferative effects against various cancer cell lines, suggesting that halogenated aromatic compounds can induce apoptosis and inhibit cell proliferation.
Example Study:
In a comparative analysis involving several trifluoromethyl-substituted phenyl compounds, it was found that those with bromine or iodine substituents exhibited enhanced potency against specific cancer cells when tested alongside standard chemotherapeutics like Paclitaxel. The EC50 values indicated a three-fold increase in potency for certain derivatives compared to controls .
Q & A
(Basic) What are the common synthetic routes for 2-(Bromomethyl)-4-iodo-1-(trifluoromethyl)benzene?
The compound is typically synthesized via bromination of methyl-substituted aromatic precursors . For example, bromination of 4-iodo-1-(trifluoromethyl)toluene using reagents like N-bromosuccinimide (NBS) under radical initiation or light can introduce the bromomethyl group. Purification often involves recrystallization, as indicated by melting point data (mp >280°C for structurally related compounds) . Alternative routes may involve nucleophilic substitution of pre-functionalized intermediates.
(Advanced) How can regioselectivity be optimized during bromination of aromatic precursors?
The trifluoromethyl (-CF₃) group strongly directs electrophilic substitution to the meta position, while the iodine substituent acts as an ortho/para director. Steric hindrance from the bulky trifluoromethyl group may favor bromination at the less hindered methyl position. Computational modeling (e.g., DFT calculations) and reaction condition tuning (e.g., solvent polarity, temperature) can enhance selectivity. Evidence from structurally similar chloro-iodo analogs suggests steric effects dominate over electronic factors in crowded systems .
(Basic) What spectroscopic methods confirm the structure of this compound?
Key techniques include:
- ¹H NMR : Identifies the bromomethyl (-CH₂Br) signal (δ ~4.3–4.7 ppm) and aromatic protons.
- ¹⁹F NMR : Detects the CF₃ group (δ ~-60 to -65 ppm).
- Mass spectrometry (MS) : Confirms molecular weight (e.g., C₈H₆BrF₃I has a theoretical mass of ~353 g/mol).
- IR spectroscopy : Highlights C-Br (~500–600 cm⁻¹) and CF₃ (~1100–1200 cm⁻¹) stretches.
Reference molecular formulas and weights from and support these assignments .
(Advanced) How can overlapping NMR signals from similar substituents be resolved?
For complex spectra, use 2D NMR techniques (e.g., COSY, HSQC) to decouple overlapping signals. Deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR can reduce signal broadening. For example, the iodo substituent’s deshielding effect may differentiate neighboring protons. highlights challenges with nitro groups, suggesting analogous strategies for trifluoromethyl/iodo systems .
(Basic) What reactions does the bromomethyl group undergo?
The -CH₂Br moiety participates in:
- Nucleophilic substitution (e.g., with amines or thiols to form C-N or C-S bonds).
- Elimination (e.g., dehydrohalogenation to form alkenes under basic conditions).
- Cross-coupling (e.g., Suzuki-Miyaura reactions if activated). shows related bromoethyl derivatives forming pharmaceutical intermediates via substitution .
(Advanced) How does the iodo substituent influence cross-coupling reactivity?
Iodo groups are more reactive than bromo in palladium-catalyzed couplings (e.g., Heck, Stille). However, steric hindrance from the trifluoromethyl group may necessitate bulky ligands (e.g., XPhos) or elevated temperatures. Competitive cleavage of the C-I bond versus C-Br can be mitigated by selective catalyst choice. notes iodo-trifluoromethoxy analogs as coupling partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
